trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester
Overview
Description
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound that belongs to the class of cyclopropane carboxylates It is characterized by the presence of a fluorophenyl group attached to a cyclopropane ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- Ethyl (1R,2R)-2-phenylcyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate
- Ethyl (1R,2R)-2-(4-bromophenyl)cyclopropanecarboxylate
Comparison: trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the fluorinated compound may exhibit enhanced stability, lipophilicity, and binding affinity to certain biological targets.
Properties
Molecular Formula |
C12H13FO2 |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 |
InChI Key |
KMFYGBAATKYLCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.